molecular formula C9H9BrN2O3 B2407932 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid CAS No. 3744-13-6

2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid

Cat. No. B2407932
CAS RN: 3744-13-6
M. Wt: 273.086
InChI Key: MNYMVAJOBVMXML-UHFFFAOYSA-N
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Description

“2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid” is an organic compound with the CAS Number: 3744-13-6 . It has a molecular weight of 273.09 . The IUPAC name for this compound is {[(4-bromoanilino)carbonyl]amino}acetic acid .


Synthesis Analysis

The synthesis of this compound involves the use of benzotriazol-1-ol, N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride, and triethylamine in N,N-dimethyl-formamide at 20℃ .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H9BrN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15) . The InChI key is MNYMVAJOBVMXML-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

The compound can be used in the catalytic protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Antimicrobial Activity

The synthesized compounds of 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Activity

These compounds have also been evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Synthesis of 8-Methoxy-2-Tetralone

2-Bromophenylacetic acid, a related compound, has been used as a starting reagent in the synthesis of 8-methoxy-2-tetralone .

Preparation of Di-and Tri-substituted 2-Oxopiperazines

This compound has been used in the preparation of di-and tri-substituted 2-oxopiperazines on solid support .

Extraction of Nonylphenol Polyethoxy Carboxylates

4-Bromophenylacetic acid, another related compound, was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .

properties

IUPAC Name

2-[(4-bromophenyl)carbamoylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYMVAJOBVMXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid

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